molecular formula C23H14FN3O B11496952 2-(4-fluorophenyl)-20-oxa-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,4,6,8,10,12,14,16,18-nonaene

2-(4-fluorophenyl)-20-oxa-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,4,6,8,10,12,14,16,18-nonaene

Cat. No.: B11496952
M. Wt: 367.4 g/mol
InChI Key: SAPAEYXPDVJVKU-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-20-oxa-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,4,6,8,10,12,14,16,18-nonaene is a complex organic compound characterized by its unique pentacyclic structure. This compound features a fluorophenyl group and multiple nitrogen atoms within its framework, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-20-oxa-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,4,6,8,10,12,14,16,18-nonaene typically involves multi-step organic reactions. One common approach is the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often require:

    Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Catalysts: Transition metal catalysts like palladium or copper.

    Temperature: Elevated temperatures ranging from 80°C to 150°C.

    Time: Reaction times can vary from several hours to days, depending on the complexity of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-20-oxa-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,4,6,8,10,12,14,16,18-nonaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-20-oxa-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,4,6,8,10,12,14,16,18-nonaene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-20-oxa-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,4,6,8,10,12,14,16,18-nonaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-20-oxa-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,4,6,8,10,12,14,16,18-nonaene
  • 2-(4-bromophenyl)-20-oxa-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,4,6,8,10,12,14,16,18-nonaene

Uniqueness

The uniqueness of 2-(4-fluorophenyl)-20-oxa-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,4,6,8,10,12,14,16,18-nonaene lies in its fluorine substitution, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule in various applications.

Properties

Molecular Formula

C23H14FN3O

Molecular Weight

367.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-20-oxa-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,4,6,8,10,12,14,16,18-nonaene

InChI

InChI=1S/C23H14FN3O/c24-15-11-9-14(10-12-15)22-17-13-28-20-8-4-1-5-16(20)21(17)26-23-25-18-6-2-3-7-19(18)27(22)23/h1-12H,13H2

InChI Key

SAPAEYXPDVJVKU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N3C4=CC=CC=C4N=C3N=C2C5=CC=CC=C5O1)C6=CC=C(C=C6)F

Origin of Product

United States

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